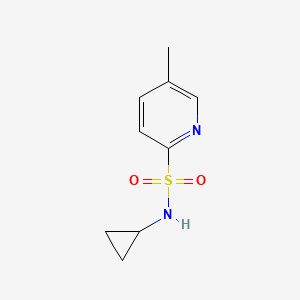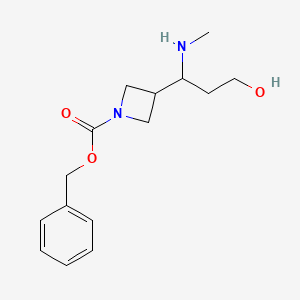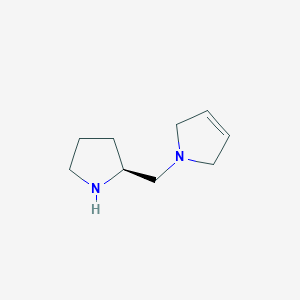
(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole is a chiral compound featuring a pyrrolidine ring fused to a dihydropyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole typically involves the use of pyrrolidine and dihydropyrrole precursors. One common method involves the direct aminolysis of bicyclic lactones derived from alanine . This method allows for the efficient production of both homo- and heterochiral dipeptides containing the desired compound.
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems. These systems enable the direct introduction of functional groups into organic compounds, resulting in a more efficient and sustainable process compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyrrolidine and dihydropyrrole rings, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
Aplicaciones Científicas De Investigación
(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in industry, it is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole include (S)-2-(pyrrolidin-2-yl)ethanamine and (S)-benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride .
Uniqueness: What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H16N2 |
|---|---|
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
1-[[(2S)-pyrrolidin-2-yl]methyl]-2,5-dihydropyrrole |
InChI |
InChI=1S/C9H16N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h1-2,9-10H,3-8H2/t9-/m0/s1 |
Clave InChI |
BVQLRRUDBWMEOO-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](NC1)CN2CC=CC2 |
SMILES canónico |
C1CC(NC1)CN2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
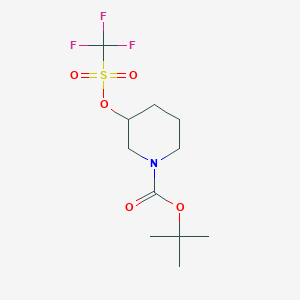
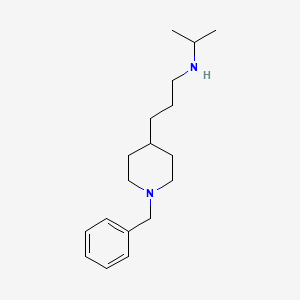
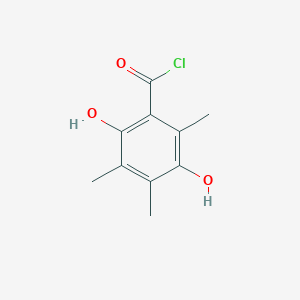
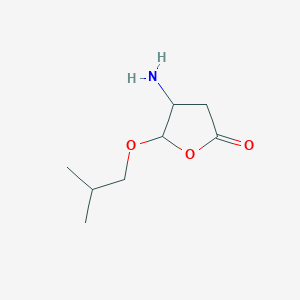
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
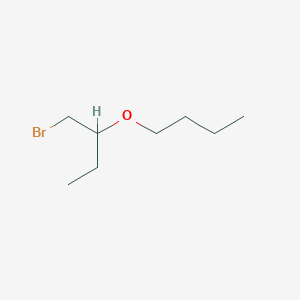
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
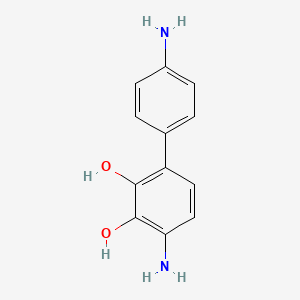

![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)

